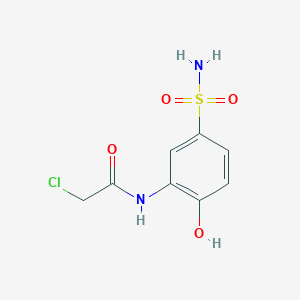

2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide

Description

2-Chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide is a chloroacetamide derivative featuring a sulfamoyl group at the 5-position and a hydroxyl group at the 2-position of the phenyl ring. This structural motif confers unique physicochemical properties, making it a candidate for pharmaceutical applications, particularly in antitumor and enzyme inhibition studies. The compound is synthesized via nucleophilic substitution reactions, where 2-chloroacetamide reacts with substituted phenylamines in polar aprotic solvents like DMF, often catalyzed by triethylamine .

Properties

IUPAC Name |

2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c9-4-8(13)11-6-3-5(16(10,14)15)1-2-7(6)12/h1-3,12H,4H2,(H,11,13)(H2,10,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDQPVXCXFYQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-hydroxy-5-sulfamoylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, typically in the presence of a base.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Oxidation: Formation of carbonyl-containing compounds.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of 2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide includes a chloro group, a hydroxy group, and a sulfamoyl moiety, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Scientific Research Applications

1. Antimicrobial Activity

Research has indicated that compounds with sulfonamide structures exhibit significant antimicrobial properties. The sulfamoyl group in this compound enhances its efficacy against various bacterial strains. A study demonstrated that derivatives of sulfonamides effectively target resistant strains of bacteria, including Mycobacterium tuberculosis.

| Compound | Activity | Target |

|---|---|---|

| This compound | Antimicrobial | Mycobacterium tuberculosis |

| Other sulfonamide derivatives | Antibacterial | Various bacterial strains |

2. Anticancer Potential

The compound's structural features suggest it may possess anticancer properties. Research on related sulfonamide compounds has shown that they can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies indicate that this compound may also exhibit similar effects.

3. Enzyme Inhibition

Studies have explored the enzyme inhibition potential of compounds with similar structures. The mechanism often involves binding to specific enzymes crucial for metabolic pathways, thereby modulating their activity. This property is significant for drug development aimed at treating diseases where enzyme dysregulation is a factor.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of sulfonamide derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that structural modifications significantly enhanced bioactivity, demonstrating the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another investigation evaluated the cytotoxic effects of sulfonamide-based compounds on various cancer cell lines. The findings revealed promising results in inhibiting tumor growth and highlighted the importance of further research into the mechanisms involved.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Phenyl Acetamides in Medicinal Chemistry

2-Chloro-N-(4-Sulfamoylphenyl)Acetamide

- Structure : Differs by the absence of the 2-hydroxyl group.

- Synthesis : Prepared similarly via DMF-mediated coupling but lacks the hydroxyl substituent .

- Activity: Used as a precursor in quinazolinone derivatives with PARP-1 inhibitory activity. The absence of the hydroxyl group may reduce solubility but could enhance membrane permeability in vitro .

2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]-Thiadiazol-2-yl}-Acetamide

- Structure : Incorporates a thiadiazole-pyridine moiety instead of sulfamoyl/hydroxyl groups.

- Activity: Exhibits cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), surpassing 5-fluorouracil in some assays.

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide

- Structure : Contains nitro and methylsulfonyl groups.

- Activity : Primarily a synthetic intermediate for sulfur-containing heterocycles. The nitro group’s electron-withdrawing nature reduces metabolic stability compared to sulfamoyl derivatives .

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

- Structure : Features diethyl and methoxymethyl groups.

- Application : Herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The bulky substituents enhance soil persistence but raise environmental toxicity concerns .

2-Chloro-N-(2-Ethyl-6-Methylphenyl)Acetamide

Heterocyclic Chloroacetamide Derivatives

2-Chloro-N-[5-(4-Fluorobenzyl)-Thiazol-2-yl]Acetamide

- Structure : Contains a fluorobenzyl-thiazole moiety.

- Properties: Higher logP (3.1) due to the thiazole ring, suggesting improved lipid solubility.

2-Chloro-N-[1-(2-Chlorobenzyl)-1H-Pyrazol-5-yl]Acetamide

- Structure : Pyrazole ring with chlorobenzyl substituents.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

*Calculated using QSPR models.

Key Research Findings

- Antitumor Activity: Sulfamoyl and hydroxyl groups in the target compound enhance PARP-1 binding compared to nitro-substituted analogues, as observed in quinazolinone derivatives .

- Environmental Impact : Chloroacetamides with sulfamoyl groups (e.g., target compound) are less persistent in water than alachlor-type herbicides, reducing ecological risks .

- Cytotoxicity : Thiadiazole-containing derivatives (e.g., compound 7d) show superior cytotoxicity, but the target compound’s hydroxyl group may improve solubility for in vivo applications .

Biological Activity

2-Chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide, a compound with the CAS number 406926-42-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3O4S. The structure features a chloro group, a hydroxyl group, and a sulfonamide moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with carbonic anhydrase (CA) enzymes. Carbonic anhydrases are vital for various physiological processes, including pH regulation and ion transport. Inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and certain cancers.

Biological Activity

- Carbonic Anhydrase Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various isoforms of carbonic anhydrases (CA I, CA II, CA IX, CA XII). For example, studies have shown that sulfonamide derivatives can inhibit CA IX with IC50 values in the nanomolar range, suggesting potent activity against tumor-associated isoforms .

- Antiproliferative Effects : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives have shown significant cytotoxicity against MDA-MB-231 breast cancer cells by increasing annexin V-FITC positive cells, indicating early apoptotic events .

- Urease Inhibition : The compound's potential as a urease inhibitor has also been explored. Urease plays a crucial role in the pathogenesis of certain infections and diseases. Sulfonamide derivatives have shown effective urease inhibition with IC50 values ranging from 9.95 µM to higher values depending on the substituents present .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a recent study focusing on the antiproliferative effects of sulfonamide derivatives, one analog demonstrated effective inhibition of CA IX and showed promising results in reducing cell viability in various cancer cell lines. The study utilized molecular docking techniques to predict binding affinities and conformations, providing insights into the structure-activity relationship (SAR) of these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution between 2-hydroxy-5-sulfamoylphenylamine and chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at 25–60°C). Monitor reaction progress via TLC and optimize yield by adjusting molar ratios, solvent polarity, and reaction time . For scalability, explore continuous flow reactors to enhance efficiency and reproducibility. Purify via recrystallization (ethanol/water) and confirm purity using HPLC or melting point analysis .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) resolve structural ambiguities in derivatives of this compound?

- Methodology : Assign functional groups using FTIR (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH bending at ~1550 cm⁻¹). For NMR, analyze chemical shifts: the chloroacetamide CH₂ group typically appears at δ 4.0–4.3 ppm, while aromatic protons in the sulfamoylphenyl ring resonate at δ 6.8–7.5 ppm. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm regiochemistry . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What safety protocols are critical when handling this compound, given its structural analogs' hazards?

- Methodology : Assume risks analogous to aromatic nitro/chloro compounds (e.g., skin irritation, mutagenicity). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in airtight containers away from light. Conduct degradation studies under acidic/alkaline conditions to identify hazardous byproducts (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How do substituent variations (e.g., sulfamoyl vs. nitro groups) influence crystallinity and solid-state stability?

- Methodology : Perform single-crystal X-ray diffraction to compare packing motifs. The sulfamoyl group’s hydrogen-bonding capacity (N–H⋯O=S) may enhance crystallinity versus nitro analogs. Analyze thermal stability via DSC/TGA to correlate functional groups with decomposition profiles . For polymorphism studies, screen crystallization solvents (e.g., DMSO vs. ethanol) and characterize forms using PXRD .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution or cyclization reactions?

- Methodology : Use DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to map electrostatic potential (MESP) surfaces, identifying electrophilic sites (e.g., chloroacetamide’s α-carbon). Calculate activation energies for reaction pathways (e.g., SN2 displacement by thiols). Validate with experimental kinetics (e.g., UV-Vis monitoring of intermediate formation) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity (e.g., enzyme inhibition)?

- Methodology : Synthesize analogs with modified sulfamoyl substituents (e.g., methylsulfonyl, trifluoromethylsulfonyl). Test inhibitory potency against target enzymes (e.g., carbonic anhydrase) via fluorometric assays. Dock ligands into protein active sites (AutoDock Vina) to correlate substituent bulk/polarity with binding affinity .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or spectral data across studies?

- Methodology : Replicate procedures using standardized reagents and equipment. For spectral mismatches, verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃ on NMR shifts) and purity (e.g., residual solvents in FTIR). Cross-reference with databases (NIST Chemistry WebBook) for benchmark spectra .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology : Implement process analytical technology (PAT) tools (e.g., in-line FTIR, Raman spectroscopy) for real-time monitoring. Optimize quenching/purification steps to remove byproducts (e.g., unreacted chloroacetyl chloride). Use design-of-experiments (DoE) to identify critical process parameters (CPPs) affecting purity .

Tables for Comparative Analysis

Table 1. Spectral Signatures of Key Functional Groups

| Functional Group | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Chloroacetamide (C=O) | 1660–1680 | - |

| Sulfamoyl (SO₂NH₂) | 1320, 1150 (S=O) | 7.3 (NH₂, broad) |

| Aromatic C–H | - | 6.8–7.5 (multiplet) |

Table 2. Reactivity of Analogous Compounds

| Derivative | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| 2-Hydroxy-5-nitro | 1.2 × 10⁻³ | 72 |

| 2-Hydroxy-5-sulfamoyl | 0.9 × 10⁻³ | 68 |

| 5-Fluoro-2-hydroxy | 2.1 × 10⁻³ | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.